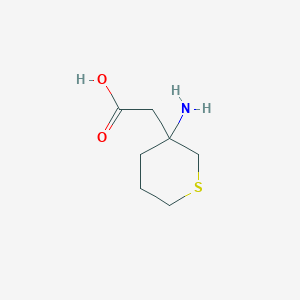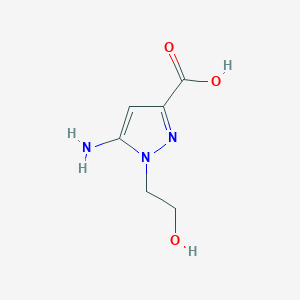
(2R,6S)-2-Methyl-6-m-tolylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,6S)-2-Methyl-6-m-tolylmorpholine: is a chiral morpholine derivative with significant interest in organic chemistry and pharmaceutical research. This compound features a morpholine ring substituted with a methyl group at the 2-position and a m-tolyl group at the 6-position, contributing to its unique stereochemistry and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2R,6S)-2-Methyl-6-m-tolylmorpholine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as m-toluidine and epichlorohydrin.
Formation of Intermediate: m-Toluidine reacts with epichlorohydrin under basic conditions to form an intermediate, which is then cyclized to produce the morpholine ring.
Chiral Resolution: The racemic mixture of the product is subjected to chiral resolution using a suitable chiral agent to obtain the desired (2R,6S) enantiomer.
Industrial Production Methods: In industrial settings, the production of this compound may involve:
Large-Scale Synthesis: Utilizing optimized reaction conditions to maximize yield and purity.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Implementing advanced purification techniques such as crystallization and chromatography to isolate the desired enantiomer.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (2R,6S)-2-Methyl-6-m-tolylmorpholine can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the morpholine ring can be modified with various substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
N-Oxides: Formed through oxidation reactions.
Secondary Amines: Resulting from reduction reactions.
Substituted Morpholines: Produced via nucleophilic substitution.
Applications De Recherche Scientifique
Chemistry:
Catalysis: Used as a ligand in asymmetric catalysis to induce chirality in various reactions.
Synthesis: Employed as a building block in the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: Studied for its binding affinity to certain biological receptors.
Medicine:
Drug Development: Explored as a lead compound in the development of new pharmaceuticals targeting neurological and psychiatric disorders.
Industry:
Material Science: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of (2R,6S)-2-Methyl-6-m-tolylmorpholine involves its interaction with molecular targets such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It may modulate the activity of target proteins by binding to their active sites or allosteric sites, leading to altered biological responses.
Comparaison Avec Des Composés Similaires
(2R,6R)-2-Methyl-6-m-tolylmorpholine: A diastereomer with different stereochemistry.
(2S,6S)-2-Methyl-6-m-tolylmorpholine: Another diastereomer with distinct properties.
(2R,6S)-2-Methyl-6-p-tolylmorpholine: A regioisomer with a different substitution pattern on the aromatic ring.
Uniqueness:
Stereochemistry: The (2R,6S) configuration imparts unique biological activities and binding affinities.
Substitution Pattern: The m-tolyl group at the 6-position differentiates it from other morpholine derivatives, influencing its chemical reactivity and biological interactions.
Propriétés
Formule moléculaire |
C12H17NO |
|---|---|
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
(2R,6S)-2-methyl-6-(3-methylphenyl)morpholine |
InChI |
InChI=1S/C12H17NO/c1-9-4-3-5-11(6-9)12-8-13-7-10(2)14-12/h3-6,10,12-13H,7-8H2,1-2H3/t10-,12-/m1/s1 |
Clé InChI |
UOHOTZXUXWQOEW-ZYHUDNBSSA-N |
SMILES isomérique |
C[C@@H]1CNC[C@@H](O1)C2=CC=CC(=C2)C |
SMILES canonique |
CC1CNCC(O1)C2=CC=CC(=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(4-Methylpiperidin-1-YL)methyl]furan-2-carbaldehyde](/img/structure/B13071887.png)

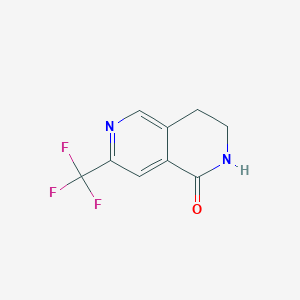

![tert-Butyl 7-nicotinoyl-1,7-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B13071912.png)
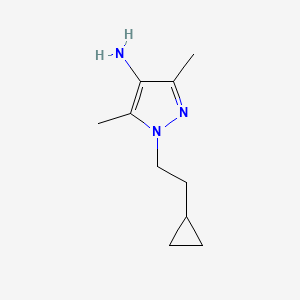
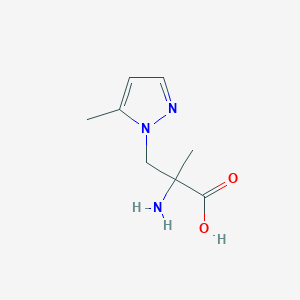
![{[(2-Bromocyclopentyl)oxy]methyl}cycloheptane](/img/structure/B13071922.png)
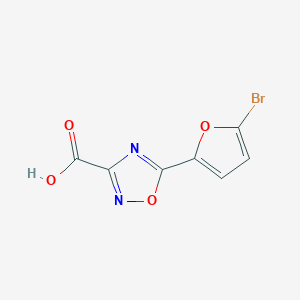
![3-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13071939.png)

